![molecular formula C17H22BrFN2O3 B8149928 (R)-tert-butyl 4-(4-bromo-3-fluorobenzoyl)-2-methylpiperazine-1-carboxylate](/img/structure/B8149928.png)
(R)-tert-butyl 4-(4-bromo-3-fluorobenzoyl)-2-methylpiperazine-1-carboxylate
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Overview
Description
®-tert-butyl 4-(4-bromo-3-fluorobenzoyl)-2-methylpiperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group, a bromofluorobenzoyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 4-(4-bromo-3-fluorobenzoyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps:
Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the tert-butyl group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride.
Attachment of the bromofluorobenzoyl group: This step involves the acylation of the piperazine ring with 4-bromo-3-fluorobenzoyl chloride in the presence of a base like triethylamine.
Methylation: The final step is the methylation of the piperazine ring using methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 4-(4-bromo-3-fluorobenzoyl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to modify the functional groups.
Coupling reactions: The bromine atom can participate in cross-coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic aromatic substitution: Sodium methoxide or potassium tert-butoxide in a polar aprotic solvent like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling reactions: Palladium catalysts with bases like potassium carbonate in solvents such as tetrahydrofuran.
Major Products
Substitution reactions: Products with various nucleophiles replacing the bromine atom.
Oxidation and reduction: Products with modified functional groups, such as alcohols or ketones.
Coupling reactions: Biaryl compounds or other complex structures formed through cross-coupling.
Scientific Research Applications
®-tert-butyl 4-(4-bromo-3-fluorobenzoyl)-2-methylpiperazine-1-carboxylate has several applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Organic synthesis:
Material science: It is employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ®-tert-butyl 4-(4-bromo-3-fluorobenzoyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromofluorobenzoyl group can enhance binding affinity through halogen bonding, while the piperazine ring provides structural rigidity. The compound may modulate the activity of its targets by altering their conformation or inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-fluorobenzonitrile: A simpler compound with similar functional groups used in pharmaceutical synthesis.
4-bromobenzotrifluoride: Another brominated aromatic compound used in organic synthesis.
1-bromo-4-fluorobenzene: A related compound with applications in cross-coupling reactions.
Uniqueness
®-tert-butyl 4-(4-bromo-3-fluorobenzoyl)-2-methylpiperazine-1-carboxylate is unique due to its combination of functional groups, which confer specific reactivity and binding properties. The presence of both bromine and fluorine atoms allows for versatile chemical transformations, while the piperazine ring provides a scaffold for further modifications.
Properties
IUPAC Name |
tert-butyl (2R)-4-(4-bromo-3-fluorobenzoyl)-2-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrFN2O3/c1-11-10-20(7-8-21(11)16(23)24-17(2,3)4)15(22)12-5-6-13(18)14(19)9-12/h5-6,9,11H,7-8,10H2,1-4H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKJDFLBGIRCDB-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=CC(=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=CC(=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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